

A Comparative Analysis of Diterpenoids from Wedelia Species: Phytochemistry, and Biological Activities

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Compound of Interest

Compound Name: *ent-17-Hydroxykaura-9(11),15-dien-19-oic acid*

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The genus *Wedelia*, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, with diterpenoids being one of the most prominent classes of compounds.[1][2] These plants are widely distributed in tropical and warm temperate regions and have been traditionally used in folk medicine to treat a variety of ailments, including inflammatory diseases, infections, and liver disorders.[3][4][5] This guide provides a comparative analysis of diterpenoids isolated from different *Wedelia* species, with a focus on their chemical diversity and biological activities, supported by experimental data.

Diterpenoid Profiles Across *Wedelia* Species

The primary class of diterpenoids isolated from *Wedelia* species are ent-kaurane diterpenoids.[6][7] While there is some overlap in the diterpenoid profiles of different species, suggesting a close chemotaxonomic relationship, there are also unique compounds specific to certain species.[8] The following table summarizes the key ent-kaurane diterpenoids identified in *Wedelia trilobata*, *Wedelia chinensis*, and *Wedelia calendulacea*.

Diterpenoid	Wedelia trilobata	Wedelia chinensis	Wedelia calendulacea	References
(-)-Kaur-16-en-19-oic acid	✓	✓	✓	[8] [9] [10]
3α-Angeloyloxy-ent-kaur-16-en-19-oic acid	✓	✓	[8]	
3α-Tigloyloxykaur-16-en-19-oic acid	✓	[8]		
3α-Angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid (WT-29)	✓	[3] [11]		
(-)-Kaur-16α-hydroxy-19-oic acid	✓	[9] [12] [13]		
3α-Angeloyloxy-16α-hydroxy-ent-kauran-19-oic acid	✓	[14]		
Grandiflorenic acid (ent-kaura-9(11),16-dien-19-oic acid)	✓	[15]		

Biological Activities of Wedelia Diterpenoids

Diterpenoids from Wedelia species exhibit a wide range of biological activities, making them promising candidates for drug development.

Anti-inflammatory and Anti-allergic Activity: A prominent diterpenoid from Wedelia trilobata, 3α-angeloyloxy-9β-hydroxy-ent-kaur-16-en-19-oic acid (also referred to as WT-29), has

demonstrated significant anti-inflammatory and anti-allergic properties.[3] Studies have shown that this compound can reduce the secretion of inflammatory factors such as NO, iNOS, COX-2, IL-6, IL-1 β , and TNF- α . [3] Its mechanism of action involves the inhibition of the NF- κ B and MAPK signaling pathways.[3]

Antimicrobial Activity: Several ent-kaurane diterpenoids isolated from *Wedelia trilobata* have been evaluated for their antimicrobial effects.[6][7] While many showed weak to moderate activity, they represent a potential source for the development of new antimicrobial agents.[16] For instance, (-)-kaur-16-en-19-oic acid from *Wedelia calendulacea* has shown notable inhibitory activity against a range of bacterial strains.[10] Diterpenes from *Wedelia chinensis* have also demonstrated both antibacterial and antifungal properties.[9][12]

Cytotoxic Activity: Certain diterpenoids from *Wedelia* species have been investigated for their cytotoxic effects against cancer cell lines. For example, (-)-kaur-16 α -hydroxy-19-oic acid from *Wedelia chinensis* showed high cytotoxicity with an LC₅₀ of 12.42 ± 0.87 μ g/mL.[9][12][13] Furthermore, derivatives of kaurenoic acid from *Wedelia prostrata* have exhibited notable cytotoxic activities against human leukemia, liver, and stomach cancer cell lines.[17]

Antiviral Activity: A diterpenoid compound from *Wedelia trilobata*, 3 α -Angeloyloxy-9 β -hydroxy-ent-kaur-16-en-19-oic acid (AHK), has been shown to induce resistance to the Tomato spotted wilt virus (TSWV) in tobacco plants.[11] This effect is mediated through the JA signal pathway. [11]

Experimental Protocols

The isolation and characterization of diterpenoids from *Wedelia* species generally follow a standard phytochemical workflow.

Plant Material and Extraction: The whole plants or specific parts (e.g., aerial parts) are collected, dried, and powdered. The powdered material is then extracted with organic solvents of increasing polarity, such as petroleum ether, chloroform, and methanol.

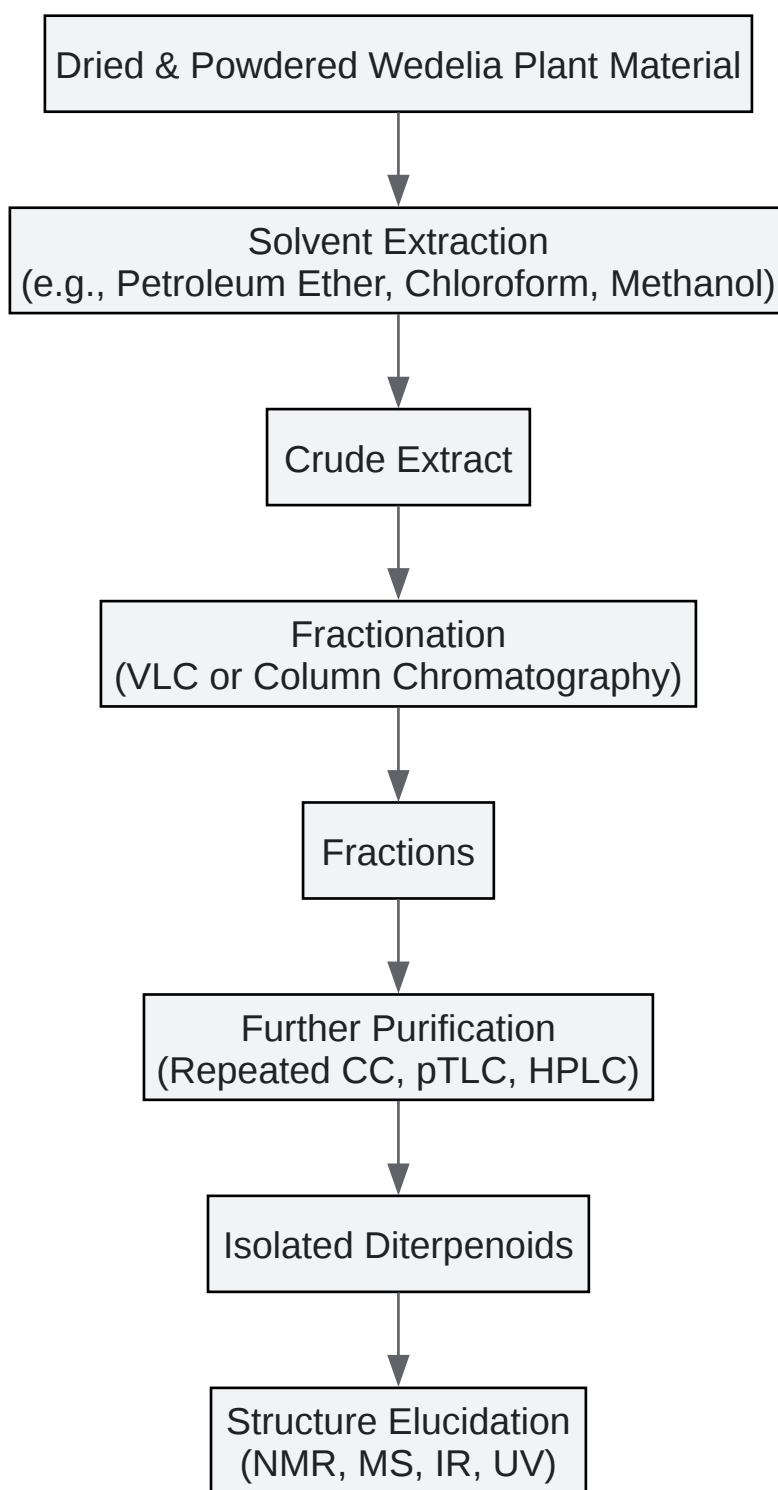
Isolation and Purification: The crude extracts are subjected to various chromatographic techniques for the separation and purification of individual compounds. A typical isolation scheme involves:

- Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC): The crude extract is first fractionated using VLC or CC over silica gel with a gradient of solvents (e.g., n-hexane-EtOAc).
- Repeated Column Chromatography: Fractions of interest are further purified by repeated column chromatography on silica gel or Sephadex LH-20.
- Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using pTLC or HPLC to yield pure diterpenoids.

Structure Elucidation: The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic methods:

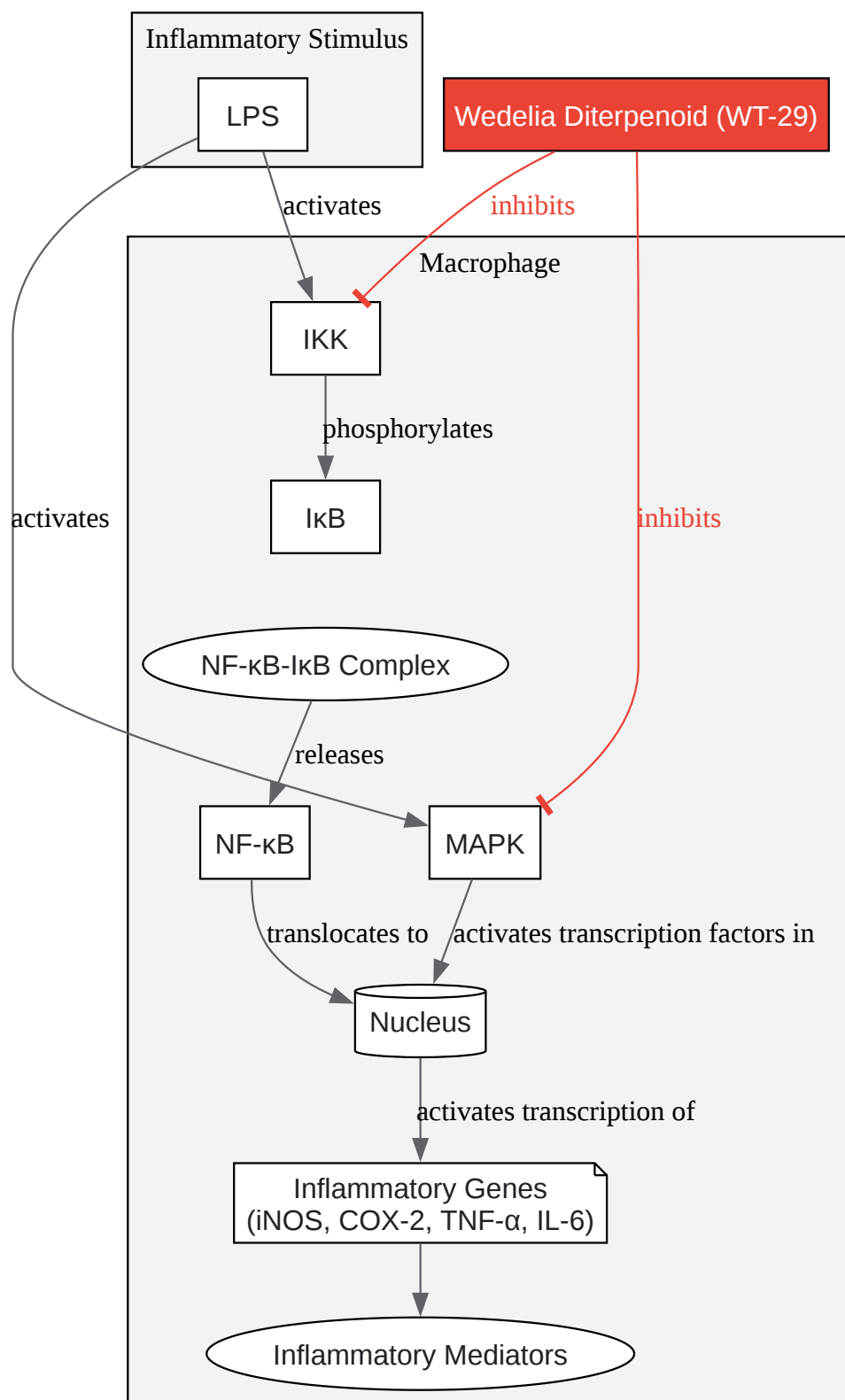
- Nuclear Magnetic Resonance (NMR): 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the carbon skeleton and the placement of functional groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
- Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Visualizations



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Caption: General experimental workflow for diterpenoid isolation.



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Caption: Anti-inflammatory signaling pathway modulated by a Wedelia diterpenoid.

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